N-(2-methoxyethyl)-2,2-diphenylacetamide
Description
N-(2-Methoxyethyl)-2,2-diphenylacetamide is a synthetic acetamide derivative characterized by a central 2,2-diphenylacetamide scaffold and a 2-methoxyethyl group attached to the nitrogen atom. These compounds are known for their versatility in drug design, serving as precursors for anticonvulsants, anti-inflammatory agents, and antimycobacterials .
Properties
Molecular Formula |
C17H19NO2 |
|---|---|
Molecular Weight |
269.34 g/mol |
IUPAC Name |
N-(2-methoxyethyl)-2,2-diphenylacetamide |
InChI |
InChI=1S/C17H19NO2/c1-20-13-12-18-17(19)16(14-8-4-2-5-9-14)15-10-6-3-7-11-15/h2-11,16H,12-13H2,1H3,(H,18,19) |
InChI Key |
NJHPGSUPPSGBEL-UHFFFAOYSA-N |
SMILES |
COCCNC(=O)C(C1=CC=CC=C1)C2=CC=CC=C2 |
Canonical SMILES |
COCCNC(=O)C(C1=CC=CC=C1)C2=CC=CC=C2 |
Origin of Product |
United States |
Scientific Research Applications
Medicinal Chemistry
N-(2-methoxyethyl)-2,2-diphenylacetamide has been investigated for its potential as a pharmacological agent due to its unique structure, which may interact with various biological targets. Its primary applications in medicinal chemistry include:
- Muscarinic Receptor Antagonism : The compound acts as an antagonist for muscarinic receptors, which are vital in neurotransmission and modulation of smooth muscle activity. This activity positions it as a candidate for treating respiratory conditions such as asthma.
- Biogenic Amine Transport Modulation : It has been identified in studies as a modulator of biogenic amine transporters, particularly dopamine and serotonin transporters. This property suggests potential therapeutic uses in treating depression and substance abuse disorders .
Case Study: Muscarinic Receptor Interaction
Research conducted on the binding affinity of this compound to various muscarinic receptor subtypes revealed significant interactions that could lead to therapeutic applications in respiratory diseases. Binding assays indicated a strong affinity for M3 muscarinic receptors, which are involved in bronchoconstriction.
Biological Studies
This compound is also studied for its biological effects beyond receptor antagonism:
- Cellular Process Modulation : Studies have explored how this compound affects cellular signaling pathways, potentially influencing processes like apoptosis and inflammation. Its role as a tool in biochemical research is being evaluated through various experimental setups.
- Pharmacological Profiling : Ongoing research aims to profile its pharmacological properties systematically, including its efficacy and safety profiles in preclinical models.
Materials Science
In addition to its medicinal applications, this compound is utilized in materials science:
- Synthesis of Novel Materials : The compound serves as a building block for synthesizing more complex organic molecules with specific electronic or optical properties. Its unique structural features allow it to be integrated into polymers and other materials.
The compound is explored for industrial applications as well:
- Intermediate in Chemical Manufacturing : It can act as an intermediate in the synthesis of other complex organic molecules, making it valuable in chemical manufacturing processes.
Summary of Research Findings
The ongoing research on this compound highlights its versatility across multiple scientific domains. Its pharmacological potential as a muscarinic receptor antagonist and biogenic amine transporter modulator opens avenues for new therapeutic strategies.
Comparison with Similar Compounds
Structural and Functional Group Variations
The biological and physicochemical properties of 2,2-diphenylacetamide derivatives are highly dependent on the substituent attached to the nitrogen atom. Below is a comparative analysis of key analogs:
Table 1: Structural and Functional Comparison
Anti-inflammatory Activity
- L2 (N-[1-(diethylamino)-3-morpholin-4-ylpropan-2-yl]-2,2-diphenylacetamide): Exhibits potent COX-2 inhibition with a binding energy of -9.2 kcal/mol, outperforming diclofenac (-8.5 kcal/mol) in silico studies. Its complex substituent enhances interactions with the COX-2 active site, as evidenced by low inhibition constants (Ki = 0.12 µM) .
Electronic and Reactivity Profiles
- DFT Studies () : Derivatives like N-[(2,6-diethylphenyl)carbamothioyl]-2,2-diphenylacetamide exhibit energy gaps of 4.31–4.45 eV, indicating moderate reactivity. The 2-methoxyethyl group in the target compound may lower the energy gap due to electron-donating methoxy effects, enhancing charge transfer .
- Spectroscopic Analysis () : N-(4-Chlorophenyl)-2,2-diphenylacetamide shows strong N–H⋯O and C–H⋯O hydrogen bonds, stabilizing its crystal structure. The 2-methoxyethyl analog may display similar intermolecular interactions, affecting solubility and stability .
Physicochemical Properties
Solubility and Crystallinity
- Substitution with polar groups (e.g., 2-methoxyethyl) improves solubility, as seen in L2’s enhanced bioavailability .
- Crystal Packing : The parent compound forms zigzag chains via N–H⋯O hydrogen bonds . Substituents like 2-methoxyethyl may disrupt this packing, reducing crystallinity but improving dissolution rates.
Preparation Methods
Limitations
-
Steric Hindrance : The diphenyl groups adjacent to the carbonyl reduce reactivity, necessitating excess coupling reagents.
-
Byproduct Formation : Competitive formation of N-hydroxysuccinimide byproducts may complicate purification.
Esterification-Aminolysis Sequential Approach
This two-step method first converts 2,2-diphenylacetic acid into a reactive ester, which undergoes aminolysis with 2-methoxyethylamine. Esterification is commonly achieved using methanol or ethanol in the presence of catalytic sulfuric acid.
Step 1: Esterification
2,2-Diphenylacetic acid (1.0 equiv) is refluxed with methanol (5.0 equiv) and concentrated H₂SO₄ (0.1 equiv) for 6–8 hours. The methyl ester intermediate is isolated in 85–90% yield after aqueous workup and solvent evaporation.
Step 2: Aminolysis
The methyl ester (1.0 equiv) is reacted with 2-methoxyethylamine (2.0 equiv) in methanol at 60–70°C for 24 hours. The reaction is monitored by TLC, and the product is purified via recrystallization from ethanol, yielding 70–80% of N-(2-methoxyethyl)-2,2-diphenylacetamide.
Advantages
-
Scalability : Esterification is highly efficient and amenable to large-scale production.
-
Purity : Recrystallization from ethanol enhances purity to >95%.
Acyl Chloride-Mediated Synthesis
Generation of 2,2-diphenylacetyl chloride prior to amine coupling offers a high-yielding route. The acid is treated with thionyl chloride (SOCl₂) or oxalyl chloride (COCl)₂ in dichloromethane, producing the acyl chloride in near-quantitative yield.
The acyl chloride (1.0 equiv) is then reacted with 2-methoxyethylamine (1.2 equiv) in the presence of a base such as triethylamine (2.0 equiv) to neutralize HCl. The reaction is conducted at 0°C to room temperature for 2–4 hours, yielding 80–85% of the desired amide after extraction and chromatography.
Key Considerations
-
Moisture Sensitivity : Acyl chlorides require anhydrous conditions to prevent hydrolysis.
-
Base Selection : Triethylamine is preferred over pyridine due to reduced side reactions.
Acyl Fluoride Coupling for Challenging Substrates
For sterically hindered systems, acyl fluorides provide enhanced reactivity. 2,2-Diphenylacetic acid is treated with Cyanuric Fluoride (C₃N₃F₃) or Tetrafluoroboric Acid (HBF₄) to generate the acyl fluoride in situ.
The acyl fluoride (1.0 equiv) is coupled with 2-methoxyethylamine (1.5 equiv) in tetrahydrofuran (THF) at 50°C for 6 hours. This method achieves yields of 75–80% with >98% purity, bypassing the need for coupling agents.
Comparative Analysis of Preparation Methods
| Method | Yield (%) | Purity (%) | Scalability | Key Advantage |
|---|---|---|---|---|
| Direct Amidation | 65–75 | 90–92 | Moderate | Simplicity |
| Esterification-Aminolysis | 70–80 | 95–97 | High | High purity via recrystallization |
| Acyl Chloride | 80–85 | 93–95 | High | Rapid reaction time |
| Acyl Fluoride | 75–80 | 98+ | Moderate | Suitable for hindered systems |
Q & A
Q. What are the standard synthetic routes for N-(2-methoxyethyl)-2,2-diphenylacetamide?
The compound is typically synthesized via an acylation reaction between 2-methoxyethylamine and 2,2-diphenylacetyl chloride. Key steps include:
- Dissolving the amine in a solvent like dichloromethane (DCM) or dimethylformamide (DMF).
- Adding triethylamine (TEA) as a base to neutralize HCl byproducts.
- Reacting with the acyl chloride under reflux for 4–6 hours.
- Purifying the product via column chromatography or recrystallization (e.g., ethanol or methanol) .
- Confirmation of purity using TLC and spectroscopic methods (NMR, IR) .
Q. Which spectroscopic techniques are critical for characterizing this compound?
- NMR Spectroscopy : H and C NMR identify proton environments (e.g., methoxyethyl group at δ ~3.2–3.5 ppm) and carbonyl resonance (δ ~168 ppm) .
- IR Spectroscopy : Confirms amide C=O stretching (~1650–1680 cm) and N–H bending (~1550 cm) .
- Mass Spectrometry : High-resolution MS validates molecular ion peaks (e.g., [M+H] for CHNO) .
Q. What are the key challenges in crystallizing this compound for X-ray analysis?
- Solvent Selection : Slow evaporation of acetone/methanol (1:1) yields suitable crystals .
- Hydrogen Bonding : Intermolecular N–H⋯O and C–H⋯O interactions stabilize the crystal lattice, forming zigzag chains .
- Temperature Control : Data collection at 173 K minimizes thermal motion artifacts .
Advanced Research Questions
Q. How can researchers resolve rotameric forms observed in NMR spectra?
- Variable Temperature (VT) NMR : Cooling to −40°C slows amide bond rotation, splitting rotameric peaks .
- Dynamic NMR Simulations : Quantify rotational barriers using line-shape analysis or EXSY experiments .
- Crystallographic Validation : Compare NMR data with X-ray-derived torsion angles to assign conformers .
Q. What strategies optimize structure-activity relationship (SAR) studies for bioactivity?
- Substituent Variation : Modify the methoxyethyl group (e.g., alkyl chain elongation) to assess hydrophobicity effects .
- Bioisosteric Replacement : Replace the diphenyl group with bicyclic systems (e.g., naphthyl) to enhance target binding .
- Assay Design : Test derivatives against mycobacterial strains (e.g., M. tuberculosis) using microdilution assays, referencing antimycobacterial diphenylacetamide analogs .
Q. How to address contradictions in reported biological activity data?
- Purity Assessment : Use HPLC (>98% purity) to rule out byproduct interference .
- Stereochemical Analysis : Verify enantiopurity via chiral chromatography or X-ray crystallography .
- Assay Standardization : Replicate studies under identical conditions (e.g., pH, temperature) to isolate compound-specific effects .
Q. What computational methods predict binding interactions and stability?
- Molecular Docking : Use AutoDock Vina to model interactions with enzymes (e.g., mycobacterial enoyl-ACP reductase) .
- DFT Calculations : Optimize geometry at the B3LYP/6-311G(d,p) level to study electronic properties (e.g., HOMO-LUMO gaps) .
- MD Simulations : Simulate solvation dynamics in water/ethanol mixtures to correlate solubility with structural flexibility .
Q. How do hydrogen bonding networks influence crystallization outcomes?
- Graph Set Analysis : Classify N–H⋯O (R_2$$^2(8) motifs) and C–H⋯π interactions using software like Mercury .
- Thermal Ellipsoid Modeling : Identify disorder in methoxyethyl groups via anisotropic displacement parameters .
- Synthon Engineering : Co-crystallize with carboxylic acids to form robust supramolecular architectures .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
